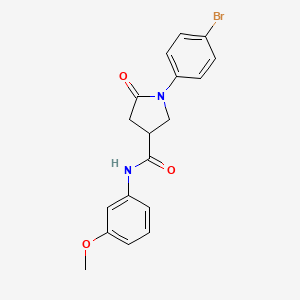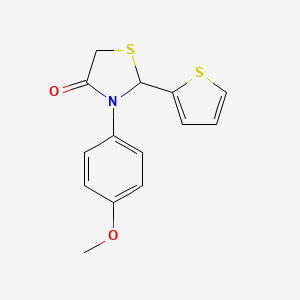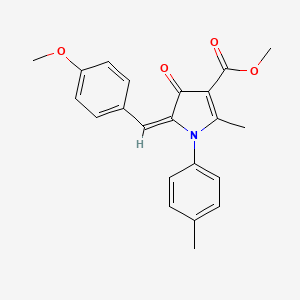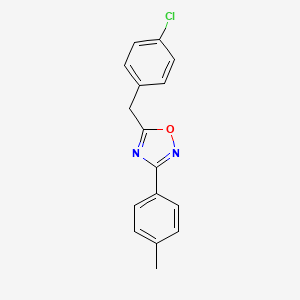![molecular formula C21H18N2O7S B11614779 O6-ethyl O8-methyl 5-azanyl-7-(furan-2-yl)-2-(furan-2-ylmethylidene)-3-oxidanylidene-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11614779.png)
O6-ethyl O8-methyl 5-azanyl-7-(furan-2-yl)-2-(furan-2-ylmethylidene)-3-oxidanylidene-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ETHYL 8-METHYL (2Z)-5-AMINO-7-(FURAN-2-YL)-2-[(FURAN-2-YL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE is a complex organic compound that belongs to the thiazolopyridine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL 8-METHYL (2Z)-5-AMINO-7-(FURAN-2-YL)-2-[(FURAN-2-YL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted pyridines and thiazoles, which undergo condensation reactions with furan derivatives under controlled conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes to maximize yield and purity. Techniques like continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Solvents: Ethanol, DMSO, acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
Biologically, compounds in the thiazolopyridine family have shown potential as antimicrobial, antiviral, and anticancer agents. Research is ongoing to explore their efficacy and mechanisms of action.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for drug development. Its potential therapeutic applications include treatments for infectious diseases, cancer, and inflammatory conditions.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-ETHYL 8-METHYL (2Z)-5-AMINO-7-(FURAN-2-YL)-2-[(FURAN-2-YL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-ETHYL 8-METHYL (2Z)-5-AMINO-7-(FURAN-2-YL)-2-[(FURAN-2-YL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE can be compared to other thiazolopyridine derivatives, such as:
- 5-AMINO-7-(FURAN-2-YL)-2-[(FURAN-2-YL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE
- 6-METHYL 8-ETHYL (2Z)-5-AMINO-7-(FURAN-2-YL)-2-[(FURAN-2-YL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE
Uniqueness
The uniqueness of 6-ETHYL 8-METHYL (2Z)-5-AMINO-7-(FURAN-2-YL)-2-[(FURAN-2-YL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE lies in its specific substitution pattern and the presence of both furan and thiazolopyridine moieties. These structural features contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H18N2O7S |
|---|---|
Poids moléculaire |
442.4 g/mol |
Nom IUPAC |
6-O-ethyl 8-O-methyl (2Z)-5-amino-7-(furan-2-yl)-2-(furan-2-ylmethylidene)-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate |
InChI |
InChI=1S/C21H18N2O7S/c1-3-28-21(26)15-14(12-7-5-9-30-12)16(20(25)27-2)19-23(17(15)22)18(24)13(31-19)10-11-6-4-8-29-11/h4-10,14H,3,22H2,1-2H3/b13-10- |
Clé InChI |
WATFBQSYVIEBNL-RAXLEYEMSA-N |
SMILES isomérique |
CCOC(=O)C1=C(N2C(=C(C1C3=CC=CO3)C(=O)OC)S/C(=C\C4=CC=CO4)/C2=O)N |
SMILES canonique |
CCOC(=O)C1=C(N2C(=C(C1C3=CC=CO3)C(=O)OC)SC(=CC4=CC=CO4)C2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-dimethyl-5-[4-(morpholin-4-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11614697.png)

![N-ethyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11614708.png)
![2,5-Bis(4-chlorophenyl)-7-(2-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11614711.png)
![1-[6-(2-chloro-6-fluorophenyl)-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11614712.png)


![6-imino-2-oxo-N-[(oxolan-2-yl)methyl]-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11614735.png)

![N-(4-ethoxyphenyl)-N'-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B11614741.png)
![cyclopropyl[1-hydroxy-11-(3-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone](/img/structure/B11614745.png)
![N-benzyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11614748.png)

![2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide](/img/structure/B11614776.png)
